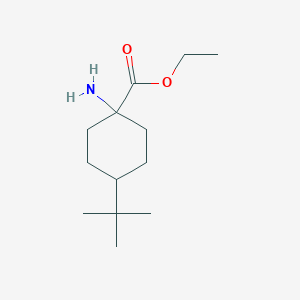

Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate

Description

Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate (molecular formula: C₁₃H₂₅NO₂) is a cyclohexane-derived ester featuring an amino group at position 1 and a tert-butyl substituent at position 2. This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry. Its structural rigidity, imparted by the tert-butyl group, enhances stereochemical stability, making it valuable for designing conformationally restricted analogs in drug discovery .

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

ethyl 1-amino-4-tert-butylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-5-16-11(15)13(14)8-6-10(7-9-13)12(2,3)4/h10H,5-9,14H2,1-4H3 |

InChI Key |

DKMGIVUZQCTRHD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(CC1)C(C)(C)C)N |

Origin of Product |

United States |

Biological Activity

Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on existing research, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes a cyclohexane ring with a tert-butyl group and an amino acid moiety, contributing to its biological properties.

Synthesis

The synthesis of this compound can be achieved through various organic reactions. A common method involves the Bucherer-Bergs synthesis, which allows for the formation of substituted cyclic aminocarboxylic acids. These acids can then be esterified to yield the desired compound .

Pharmacological Effects

Research has indicated that derivatives of cyclohexane-1-carboxylic acids, including this compound, exhibit significant biological activities:

- Antihypertensive Properties : Some studies suggest that related compounds have long-lasting effects on coronary and cerebral blood flow, making them potential candidates for treating hypertension .

- Anti-inflammatory Activity : The compound has been studied for its anti-inflammatory effects. For instance, compounds with structural similarities have shown efficacy in reducing inflammation markers in various animal models .

- Antimicrobial Activity : Ethyl 1-amino-4-(tert-butyl)cyclohexane derivatives have demonstrated antibacterial properties against various pathogens, suggesting their utility in treating infections .

Case Studies and Research Findings

A detailed analysis of relevant literature reveals several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | In vivo experiments showed that the compound significantly reduced blood pressure in hypertensive rat models. |

| Study 2 | The compound exhibited notable anti-inflammatory effects, reducing levels of TNF-α and IL-6 in LPS-induced inflammation models. |

| Study 3 | Antimicrobial assays revealed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potential as an antibacterial agent. |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors involved in vascular regulation and inflammatory pathways. The structural features of the compound may enhance its binding affinity to these targets.

Safety and Toxicity

While promising in terms of efficacy, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects such as gastrointestinal irritation and central nervous system disturbances . Further studies are necessary to establish a comprehensive safety profile.

Scientific Research Applications

It appears that there is no direct information about the applications of "Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate" from the provided search results. However, the search results contain information about similar compounds, their applications, and relevant chemical reactions which may provide some insight.

Related Compounds and Applications

- 4-alkoxy-cyclohexane-1-amino-carboxylic acid esters: These compounds are related to the query compound as they share a cyclohexane core with amino and carboxylate functional groups. They are used as intermediates in the synthesis of insecticidal, acaricidal, and herbicidal compounds, as well as pharmaceutical agents .

- Trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate: This compound has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing short peptides, polypeptides, and isoquinolones. It also participates in biological studies and serves as a pharmaceutical intermediate in drug development.

- Cyclohexanecarboxylate: This chemical compound typically adopts a chair conformation and is often used in coordination chemistry to link metal ions .

Synthesis and Isomers

- Substituted cyclic aminocarboxylic acids can be obtained through Bucherer-Bergs synthesis or Strecker synthesis, which yield different isomeric forms . The Bucherer-Bergs reaction involves reacting a substituted cyclic ketone with ammonium carbonate and an alkali metal cyanide . The resulting hydantoins are hydrolyzed to amino acids and then esterified to form the target compounds .

- The resulting compounds can exist as cis or trans isomers . For example, in the synthesis of substituted cyclic aminocarboxylic acids, the Bucherer-Bergs synthesis may result in the cis isomer, while the Strecker synthesis predominantly produces the trans isomer .

General Applications of Related Compounds

- Protecting Groups: Compounds like trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate act as protecting groups for amino functionalities during chemical reactions, which is essential in multistep synthesis processes to prevent unwanted side reactions.

- Enzyme Inhibition: Research suggests that compounds similar to trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate exhibit enzyme inhibition properties, particularly against acetyl-CoA carboxylases, which could modulate fatty acid biosynthesis and mitochondrial fatty acid oxidation.

- Anticancer Properties: Some derivatives of trans ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate may possess anticancer properties by inducing apoptosis in cancer cells, often involving the alteration of mitochondrial function and modulation of cell signaling pathways.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions. Alkaline hydrolysis (saponification) proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylic acid salt:

Reaction Conditions

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | NaOH or KOH |

| Solvent | Water/ethanol | Water/ethanol |

| Temperature | 80–100°C | 60–80°C |

| Yield | 70–85% | 85–95% |

Mechanistic Notes

-

Alkaline conditions favor deprotonation of the tetrahedral intermediate, accelerating reaction rates.

-

Steric hindrance from the tert-butyl group marginally reduces hydrolysis efficiency compared to less hindered analogs.

Nucleophilic Substitution at the Amino Group

The primary amine participates in alkylation and acylation reactions:

Acylation with Acid Chlorides

Reacts with acetyl chloride to form the corresponding acetamide:

Conditions :

-

Base: Triethylamine (TEA) or pyridine

-

Solvent: Dichloromethane (DCM)

-

Yield: 75–88%

Alkylation with Alkyl Halides

Forms secondary amines via SN₂ mechanisms:

Key Observations :

-

Bulky alkyl halides (e.g., tert-butyl bromide) show reduced reactivity due to steric clashes with the tert-butyl group.

-

Optimal yields (60–75%) achieved with methyl/ethyl halides in DMF at 50°C.

Reductive Amination

The amino group undergoes reductive amination with ketones or aldehydes in the presence of reducing agents:

Example Reaction :

Conditions :

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol or THF

-

pH: 6–7 (buffered with acetic acid)

tert-Butyl Group Removal

The tert-butyl substituent can be cleaved under strong acidic conditions:

Amino Group Protection

The amine is often protected with Boc (tert-butoxycarbonyl) groups for synthetic applications:

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitro or hydroxylamine derivatives:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| H₂O₂ | N-Hydroxylamine derivative | pH 4–5, 25°C | 40–50% |

| KMnO₄ | Nitro compound | H₂O, 80°C | 30–45% |

Notes :

-

Over-oxidation to nitro compounds is common with strong oxidizers.

-

Steric shielding by the tert-butyl group reduces oxidation rates compared to linear analogs.

Cyclization Reactions

Intramolecular cyclization forms bicyclic structures under basic conditions:

-

Key Factor: Proximity of amino and ester groups enables six-membered transition states.

-

Yield: 55–70%.

Comparative Reactivity Insights

The tert-butyl group significantly influences reaction pathways:

| Reaction Type | Impact of tert-Butyl Group |

|---|---|

| Hydrolysis | Slows reaction due to steric hindrance |

| Alkylation/Acylation | Reduces yields with bulky reagents |

| Oxidation | Partially shields amine from oxidizers |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weight, and applications:

Key Comparative Insights

Steric and Electronic Effects: The tert-butyl group in the target compound introduces steric hindrance, which stabilizes specific conformations and reduces metabolic degradation . In contrast, the trifluoromethyl group in Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate enhances lipophilicity and electron-withdrawing properties, favoring applications in agrochemicals . Sulfo-SMCC combines a cyclohexane-1-carboxylate core with sulfonate and maleimide groups, enabling pH-stable bioconjugation—a feature absent in the amino- and alkyl-substituted analogs .

The target compound lacks documented natural occurrence but is synthetically tailored for drug design.

Commercial Accessibility: this compound is discontinued by major suppliers , whereas Sulfo-SMCC and fluorinated analogs remain commercially available due to their niche applications in bioconjugation and fluoroorganic chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl 1-amino-4-(tert-butyl)cyclohexane-1-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Iron-catalyzed cross-coupling reactions (e.g., using alkyl halides and Grignard reagents) are promising, as demonstrated in analogous cyclohexane carboxylate syntheses. Key variables include catalyst loading (e.g., Fe(acac)₃), solvent choice (THF for Grignard compatibility), and temperature control (0°C to room temperature). Post-reaction quenching with aqueous NH₄Cl and purification via flash chromatography (hexanes/EtOAc gradients) can enhance yields to >90% .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign diastereomers by analyzing splitting patterns (e.g., cyclohexane ring protons) and coupling constants. For example, diastereomeric ratios (d.r.) can be determined via integration of distinct proton signals (e.g., 6.5:1 cis:trans ratio observed in related compounds) .

- HRMS : Validate molecular formula accuracy (e.g., [M+H]+ ion matching theoretical mass within 0.5 ppm error) .

- IR Spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using nonpolar solvent systems (e.g., hexanes/EtOAc 30:1) effectively separates diastereomers and removes unreacted precursors. For polar byproducts, gradient elution (increasing EtOAc) improves resolution. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of this compound be analyzed and controlled?

- Methodological Answer : Diastereoselectivity arises from steric effects of the tert-butyl group and reaction kinetics. Monitor d.r. via 1H NMR by comparing integration of cyclohexane ring protons. Adjusting reaction parameters (e.g., slow addition of Grignard reagents, low temperatures) can favor one diastereomer. Computational modeling (DFT) of transition states may predict selectivity trends .

Q. What computational approaches are suitable for predicting binding interactions and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity sites.

- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding with the amino group and hydrophobic interactions with the tert-butyl moiety.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. How should researchers resolve discrepancies between crystallographic data and spectroscopic results during structural elucidation?

- Methodological Answer : If X-ray diffraction (e.g., SHELXL-refined structures) conflicts with NMR data (e.g., unexpected diastereomer ratios), re-examine crystal packing effects or potential solvate formation. Use complementary techniques like NOESY NMR to probe spatial proximities in solution. For ambiguous cases, variable-temperature NMR or alternative crystallization solvents may clarify conformational flexibility .

Q. What strategies are recommended for analyzing the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C and monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and quantify decomposition products by LC-MS.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy. Stability data guide storage conditions (e.g., inert atmosphere, −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.